molecular formula C5H9BrO B104843 3-(2-Bromoethoxy)prop-1-ene CAS No. 15424-04-1

3-(2-Bromoethoxy)prop-1-ene

Cat. No.: B104843
CAS No.: 15424-04-1
M. Wt: 165.03 g/mol
InChI Key: RVQSWGCPAYJSNC-UHFFFAOYSA-N
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Description

3-(2-Bromoethoxy)prop-1-ene is an organic compound with the molecular formula C5H9BrO. It is a colorless liquid that is primarily used in chemical research and synthesis. The compound is characterized by the presence of a bromoethoxy group attached to a propene backbone, making it a versatile intermediate in organic synthesis.

Mechanism of Action

Target of Action

3-(2-Bromoethoxy)prop-1-ene is a research chemical that has been used in the synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles . These benzimidazoles are known to act as H1-antihistaminic agents , suggesting that the primary targets of this compound could be histamine receptors, particularly the H1 receptor. Histamine receptors play a crucial role in immune response, acting as the primary mediators of inflammatory and immediate allergic reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromoethoxy)prop-1-ene typically involves the reaction of 3-chloropropene with sodium bromide and ethylene glycol. The reaction is carried out in the presence of a base, such as potassium carbonate, under reflux conditions. The general reaction scheme is as follows:

CH2=CHCH2Cl+NaBr+HOCH2CH2OHCH2=CHCH2OCH2CH2Br+NaCl+H2O\text{CH}_2=\text{CHCH}_2\text{Cl} + \text{NaBr} + \text{HOCH}_2\text{CH}_2\text{OH} \rightarrow \text{CH}_2=\text{CHCH}_2\text{OCH}_2\text{CH}_2\text{Br} + \text{NaCl} + \text{H}_2\text{O} CH2​=CHCH2​Cl+NaBr+HOCH2​CH2​OH→CH2​=CHCH2​OCH2​CH2​Br+NaCl+H2​O

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations.

Types of Reactions:

    Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Addition Reactions: The compound can participate in addition reactions across the double bond, such as hydroboration-oxidation, which adds boron and subsequently converts to an alcohol.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination to form an epoxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

    Addition Reactions: Borane (BH3), hydrogen peroxide (H2O2)

    Elimination Reactions: Potassium hydroxide (KOH), sodium hydride (NaH)

Major Products:

    Substitution: 3-(2-Hydroxyethoxy)prop-1-ene

    Addition: 3-(2-Hydroxyethoxy)propan-1-ol

    Elimination: 3-(2-Oxiranylethoxy)prop-1-ene

Scientific Research Applications

3-(2-Bromoethoxy)prop-1-ene is utilized in various fields of scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It is involved in the development of new therapeutic agents, particularly in the synthesis of compounds with potential antiviral and anticancer properties.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Comparison with Similar Compounds

    3-(2-Chloroethoxy)prop-1-ene: Similar structure but with a chlorine atom instead of bromine. It is less reactive due to the lower electronegativity of chlorine.

    3-(2-Iodoethoxy)prop-1-ene: Contains an iodine atom, making it more reactive than the bromo analog due to the larger atomic radius and lower bond dissociation energy.

    3-(2-Fluoroethoxy)prop-1-ene: Features a fluorine atom, which significantly alters the compound’s reactivity and polarity.

Uniqueness: 3-(2-Bromoethoxy)prop-1-ene is unique due to its balanced reactivity and stability. The bromine atom provides sufficient electrophilicity for various chemical reactions while maintaining a manageable level of reactivity, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-(2-bromoethoxy)prop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO/c1-2-4-7-5-3-6/h2H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVQSWGCPAYJSNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90398948
Record name 3-(2-bromoethoxy)prop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90398948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15424-04-1
Record name 3-(2-bromoethoxy)prop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90398948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-bromoethoxy)prop-1-ene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 3-(2-Bromoethoxy)prop-1-ene in the synthesis described in the research paper?

A1: this compound acts as an alkylating agent in the synthesis of trans-1,4-di-(2-(allyloxyethyl)-cyclohexa-2,5-diene-1,4-dicarboxylic acid []. The synthesis involves a Birch reduction of terephthalic acid, generating a reactive intermediate. this compound then reacts with this intermediate, introducing the allyloxyethyl groups to the molecule. This reaction is key for achieving the final structure of the target dicarboxylic acid derivative.

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